molecular formula C27H25N3O2 B14408959 4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide CAS No. 83038-47-5

4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide

Cat. No.: B14408959
CAS No.: 83038-47-5
M. Wt: 423.5 g/mol
InChI Key: IHRPZPNLQLMDQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide involves multiple steps, including electrophilic aromatic substitution and nucleophilic addition reactions. The general mechanism for electrophilic aromatic substitution involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield a substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution reactions can yield substituted benzene derivatives .

Scientific Research Applications

4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications in research and industry.

Properties

CAS No.

83038-47-5

Molecular Formula

C27H25N3O2

Molecular Weight

423.5 g/mol

IUPAC Name

4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C27H25N3O2/c1-2-3-9-19-14-16-22(17-15-19)29-30-25-23-13-8-7-10-20(23)18-24(26(25)31)27(32)28-21-11-5-4-6-12-21/h4-8,10-18,31H,2-3,9H2,1H3,(H,28,32)

InChI Key

IHRPZPNLQLMDQB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O

Origin of Product

United States

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